molecular formula C10H16O2 B12636006 Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-

Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)-

Cat. No.: B12636006
M. Wt: 168.23 g/mol
InChI Key: VSWXTKBHQYCTDE-UHFFFAOYSA-N
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Description

Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- (CAS: 1703754-98-6) is a chiral cyclopropane derivative characterized by a strained three-membered cyclopropanol ring, a 4-penten-1-yl substituent at the C2 position, and an acetyloxy group at C1. Its molecular formula is C₁₀H₁₆O₂, with a molecular weight of 168.23 g/mol . The compound’s unsaturated pentenyl side chain may enhance reactivity in cycloaddition or polymerization reactions, while the acetate group contributes to hydrolytic stability and solubility in organic solvents.

Properties

IUPAC Name

(2-pent-4-enylcyclopropyl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O2/c1-3-4-5-6-9-7-10(9)12-8(2)11/h3,9-10H,1,4-7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSWXTKBHQYCTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC1CCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- typically involves the cyclopropanation of an appropriate precursor, followed by functional group modifications to introduce the acetate and 4-penten-1-yl groups. Common synthetic routes may include:

    Cyclopropanation: Using reagents such as diazomethane or Simmons-Smith reagents to form the cyclopropanol ring.

    Functional Group Modification: Introducing the 4-penten-1-yl group through alkylation reactions and the acetate group through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- can undergo various chemical reactions, including:

    Oxidation: The cyclopropanol ring can be oxidized to form cyclopropanone derivatives.

    Reduction: The acetate group can be reduced to form the corresponding alcohol.

    Substitution: The 4-penten-1-yl group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens or organometallic compounds.

Major Products Formed

Scientific Research Applications

Organic Synthesis

Cyclopropanol derivatives are often utilized in organic synthesis due to their unique reactivity patterns. The presence of the cyclopropyl group can enhance the reactivity of adjacent functional groups, making them valuable intermediates in the synthesis of more complex molecules.

  • Stereoselective Reactions : The stereochemistry of cyclopropanol derivatives allows for selective reactions that can lead to the formation of specific stereoisomers. This is particularly useful in the synthesis of pharmaceuticals where stereochemistry is crucial for biological activity .

Medicinal Chemistry

Research has indicated that compounds containing cyclopropanol moieties can exhibit significant biological activities, making them interesting candidates for drug development.

  • Viral Inhibitors : Studies have shown that certain cyclopropanol derivatives can act as inhibitors for viral proteases, such as those involved in Hepatitis C virus replication. The ability to form covalent bonds with target proteins enhances their inhibitory potential .
  • Anticancer Activity : Cyclopropanol compounds have also been investigated for their anticancer properties. Their unique structure allows them to interact with cellular targets in ways that traditional drugs may not be able to achieve .

Agricultural Applications

The potential use of cyclopropanol derivatives in agriculture is an emerging area of interest.

  • Pesticides and Herbicides : Due to their structural characteristics, these compounds may serve as active ingredients in pesticides or herbicides, providing enhanced efficacy against pests while minimizing environmental impact .

Case Study 1: Synthesis of Antiviral Agents

A series of studies focused on synthesizing cyclopropanol-based antiviral agents demonstrated significant efficacy against Hepatitis C virus proteases. The incorporation of the cyclopropanol moiety was crucial for enhancing binding affinity and selectivity towards the target enzyme .

Case Study 2: Development of Anticancer Compounds

Research published in reputable journals highlighted the design of new anticancer agents based on cyclopropanol derivatives. These compounds exhibited promising results in preclinical trials, showcasing their potential to inhibit tumor growth through novel mechanisms .

Mechanism of Action

The mechanism of action of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- involves its interaction with specific molecular targets and pathways. The cyclopropanol ring can interact with enzymes and receptors, potentially leading to biological effects. The acetate and 4-penten-1-yl groups can also influence the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropanol Derivatives

Cyclopropanol, 2-Ethyl-1-phenyl-, (1R,2R)-rel (CAS: 387845-70-7)
  • Structure : Features a phenyl group at C1 and an ethyl group at C2 on the cyclopropane ring.
  • Molecular Formula : C₁₁H₁₄O (MW: 162.23 g/mol) .
  • Lacks the unsaturated pentenyl chain, reducing opportunities for cross-linking or radical reactions. The absence of an acetate ester may lower hydrolytic stability compared to the target compound.
Cyclopentanecarboxylic Acid, 2-(4-Penten-1-yl)-, Methyl Ester, (1R,2R)-rel (CAS: 714957-63-8)
  • Structure : Cyclopentane ring with a pentenyl substituent and methyl ester group.
  • Molecular Formula : C₁₀H₁₆O₂ (MW: 168.23 g/mol) .
  • Key Differences: The five-membered cyclopentane ring reduces ring strain compared to cyclopropane, altering thermal stability and reactivity.

Cyclopentene-Based Acetates

(1R,3S)-4-Cyclopentene-1,3-diol 1-Acetate (CAS: 60410-17-5)
  • Structure : Cyclopentene ring with hydroxyl and acetate groups at C1 and C3.
  • Molecular Formula : C₇H₁₀O₃ (MW: 142.15 g/mol) .
  • Key Differences: The diol-acetate configuration enables hydrogen bonding, increasing solubility in polar solvents (e.g., water-alcohol mixtures). Predicted boiling point: 208°C, higher than typical cyclopropanols due to reduced volatility from the larger ring. Unsaturation in the cyclopentene ring allows for conjugation, altering UV absorption and electronic properties.

Functional Group Analogues

Elema-1,3-dien-8-ol <7-acetoxy-> (CAS: 394251-68-4)
  • Structure : Bicyclic terpene derivative with an acetate group.
  • Molecular Formula : C₁₇H₂₈O₃ (MW: 280 g/mol) .
  • Key Differences :
    • The larger, fused ring system reduces ring strain but increases molecular weight significantly.
    • The terpene backbone may confer volatility and fragrance properties absent in the target compound.

Physicochemical Properties and Solubility Trends

  • Solubility: Cyclopropanol derivatives generally exhibit moderate solubility in polar aprotic solvents (e.g., acetone, ethyl acetate) due to their strained rings and polar functional groups. Cyclopentane-based compounds may show higher lipophilicity .
  • Reactivity : The cyclopropane ring in the target compound is prone to ring-opening reactions under acidic or radical conditions, unlike more stable cyclopentane derivatives.
  • Stereochemical Impact : The (1R,2R) configuration may enhance enantioselective interactions in catalysis or binding, contrasting with racemic mixtures like (1R,2R)-rel compounds .

Biological Activity

Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, (1R,2R)- is a specialized chemical compound with significant biological activity. It belongs to the class of cyclopropanol derivatives and has been studied for its potential applications in various fields, including pharmaceuticals and agrochemicals. This article provides a detailed examination of its biological activity, supported by research findings and case studies.

  • Chemical Formula : C₈H₁₄O
  • Molar Mass : 126.2 g/mol
  • CAS Number : 1384277-05-7
  • Density : Approximately 1.0 g/cm³
  • Boiling Point : 178 °C at 760 mmHg
  • Flash Point : 68.6 °C

Biological Activity

The biological activity of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate has been investigated in various studies focusing on its pharmacological properties and potential therapeutic applications.

Antimicrobial Properties

Research indicates that cyclopropanol derivatives exhibit antimicrobial activity. A study demonstrated that compounds similar to Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate showed effectiveness against a range of bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. In vitro studies have shown that it can modulate inflammatory responses by inhibiting the release of pro-inflammatory cytokines such as IL-1α and TNF-α. This suggests potential applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various cyclopropanol derivatives revealed that Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate exhibited notable antimicrobial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) was determined to be lower than that of traditional antibiotics used in clinical settings.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

This data suggests that this compound could serve as a lead structure for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Activity

In a controlled in vitro experiment assessing the anti-inflammatory properties of Cyclopropanol, 2-(4-penten-1-yl)-, 1-acetate, researchers found a significant reduction in the levels of inflammatory markers in human keratinocytes exposed to inflammatory stimuli.

Treatment GroupIL-1α Level (pg/mL)TNF-α Level (pg/mL)
Control150200
Cyclopropanol75100

The results indicate a promising potential for this compound in managing inflammatory responses.

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of cyclopropanol derivatives. These investigations aim to optimize the biological activity by modifying functional groups attached to the cyclopropane ring. The findings suggest that specific substitutions can enhance both antimicrobial and anti-inflammatory activities .

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